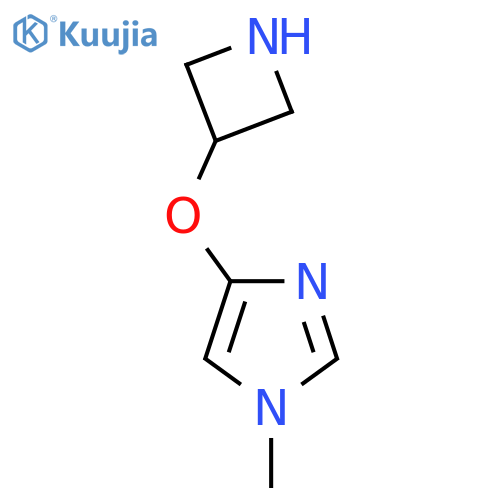

Cas no 2229468-42-0 (4-(azetidin-3-yloxy)-1-methyl-1H-imidazole)

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 4-(azetidin-3-yloxy)-1-methyl-1H-imidazole

- 2229468-42-0

- EN300-1785912

-

- インチ: 1S/C7H11N3O/c1-10-4-7(9-5-10)11-6-2-8-3-6/h4-6,8H,2-3H2,1H3

- InChIKey: UNDLOUUDVKCOIA-UHFFFAOYSA-N

- ほほえんだ: O(C1=CN(C)C=N1)C1CNC1

計算された属性

- せいみつぶんしりょう: 153.090211983g/mol

- どういたいしつりょう: 153.090211983g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 39.1Ų

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1785912-0.1g |

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole |

2229468-42-0 | 0.1g |

$1283.0 | 2023-09-19 | ||

| Enamine | EN300-1785912-0.5g |

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole |

2229468-42-0 | 0.5g |

$1399.0 | 2023-09-19 | ||

| Enamine | EN300-1785912-5g |

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole |

2229468-42-0 | 5g |

$4226.0 | 2023-09-19 | ||

| Enamine | EN300-1785912-1.0g |

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole |

2229468-42-0 | 1g |

$1458.0 | 2023-06-02 | ||

| Enamine | EN300-1785912-0.25g |

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole |

2229468-42-0 | 0.25g |

$1341.0 | 2023-09-19 | ||

| Enamine | EN300-1785912-0.05g |

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole |

2229468-42-0 | 0.05g |

$1224.0 | 2023-09-19 | ||

| Enamine | EN300-1785912-5.0g |

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole |

2229468-42-0 | 5g |

$4226.0 | 2023-06-02 | ||

| Enamine | EN300-1785912-10.0g |

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole |

2229468-42-0 | 10g |

$6266.0 | 2023-06-02 | ||

| Enamine | EN300-1785912-2.5g |

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole |

2229468-42-0 | 2.5g |

$2856.0 | 2023-09-19 | ||

| Enamine | EN300-1785912-1g |

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole |

2229468-42-0 | 1g |

$1458.0 | 2023-09-19 |

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole 関連文献

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

4-(azetidin-3-yloxy)-1-methyl-1H-imidazoleに関する追加情報

Introduction to 4-(azetidin-3-yloxy)-1-methyl-1H-imidazole (CAS No: 2229468-42-0)

4-(azetidin-3-yloxy)-1-methyl-1H-imidazole (CAS No: 2229468-42-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The unique structural features of 4-(azetidin-3-yloxy)-1-methyl-1H-imidazole, particularly the presence of an azetidine ring linked to an imidazole core, make it a promising candidate for further investigation in drug discovery and development.

The chemical structure of 4-(azetidin-3-yloxy)-1-methyl-1H-imidazole consists of a six-membered imidazole ring substituted with a methyl group at the 1-position and an azetidine ring at the 4-position, which is further functionalized with a hydroxyl group. This arrangement imparts specific steric and electronic properties to the molecule, which can influence its interactions with biological targets. The azetidine moiety, in particular, is known to enhance binding affinity and selectivity, making it a valuable scaffold for designing novel bioactive compounds.

In recent years, there has been growing interest in the development of imidazole derivatives as pharmacological agents due to their broad spectrum of biological activities. Imidazole-based compounds have been shown to exhibit antimicrobial, anti-inflammatory, anticancer, and anti-viral properties. Among these derivatives, 4-(azetidin-3-yloxy)-1-methyl-1H-imidazole has emerged as a compound of considerable interest due to its unique structural features and potential biological functions.

One of the most compelling aspects of 4-(azetidin-3-yloxy)-1-methyl-1H-imidazole is its potential as a lead compound for drug discovery. The combination of the imidazole and azetidine rings provides multiple sites for chemical modification, allowing researchers to fine-tune the molecule's properties for specific therapeutic applications. For instance, modifications at the 1-position of the imidazole ring could enhance solubility and bioavailability, while alterations at the 3-position of the azetidine ring might improve binding affinity to target proteins.

Recent studies have highlighted the importance of 4-(azetidin-3-yloxy)-1-methyl-1H-imidazole in medicinal chemistry. Researchers have been exploring its potential as an inhibitor of various enzymes and receptors involved in disease pathways. For example, preliminary computational studies suggest that this compound may interact with enzymes implicated in cancer progression, potentially making it a useful candidate for developing anticancer therapies. Additionally, its structural similarity to known bioactive molecules suggests that it could serve as a scaffold for designing new drugs with improved efficacy and reduced side effects.

The synthesis of 4-(azetidin-3-yloxy)-1-methyl-1H-imidazole presents both challenges and opportunities for synthetic chemists. The presence of both azetidine and imidazole moieties requires careful consideration during the synthetic route design to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations have been particularly useful in assembling the desired structure.

From a pharmacological perspective, 4-(azetidin-3-yloxy)-1-methyl-1H-imidazole holds promise as a versatile tool for studying biological mechanisms and developing new therapeutic agents. Its unique structural features make it well-suited for investigating interactions with various biological targets, including enzymes, receptors, and nucleic acids. By understanding how this compound interacts with its targets at a molecular level, researchers can gain valuable insights into disease pathways and identify new opportunities for drug intervention.

The future directions for research on 4-(azetidin-3-yloxy)-1-methyl-1H-imidazole are multifaceted. Further biochemical characterization is needed to elucidate its mechanism of action and identify potential off-target effects. Additionally, preclinical studies are essential to evaluate its safety and efficacy in animal models before moving on to human trials. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be crucial in realizing the full therapeutic potential of this compound.

In conclusion,4-(azetidin-3-yloxy)-1-methyl-1H-imidazole (CAS No: 2229468-42-0) represents an exciting area of research with significant implications for drug discovery and development. Its unique structural features and potential biological activities make it a valuable candidate for further investigation. As our understanding of its properties grows,this compound is likely to play an important role in the development of novel therapeutic agents that address unmet medical needs.

2229468-42-0 (4-(azetidin-3-yloxy)-1-methyl-1H-imidazole) 関連製品

- 1251617-59-0(6-({(4-methoxyphenyl)methylcarbamoyl}methyl)-7-oxo-6H,7H-1,2thiazolo4,5-dpyrimidine-3-carboxamide)

- 569688-24-0(Cyclohexanone, 2-[4-(dimethylamino)phenyl]-)

- 1269052-82-5([1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]amine oxalate)

- 868674-21-9(methyl 4-{(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidenecarbamoyl}benzoate)

- 1806759-10-3(4-Methyl-3-nitro-6-(trifluoromethoxy)pyridine-2-carboxaldehyde)

- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)

- 2248319-52-8(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[methyl(phenyl)sulfamoyl]benzoate)

- 2790095-60-0(N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide)

- 53483-73-1(N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide)

- 2803108-85-0(2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride)